2,6-Difluoro-3-nitrobenzoyl chloride
Description
Significance of Halogenated Benzoyl Chlorides in Contemporary Chemical Research
Halogenated benzoyl chlorides are a cornerstone of modern organic synthesis, serving as versatile intermediates for the introduction of substituted benzoyl groups into a wide array of molecules. The presence of halogen atoms on the aromatic ring profoundly influences the reactivity of the acyl chloride and imparts unique properties to the resulting derivatives. These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. amazonaws.com
The acyl chloride functional group is highly reactive, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. chemguide.co.uk The type and position of the halogen substituents modulate this reactivity. Electron-withdrawing halogens, like fluorine, can enhance the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack. Furthermore, halogen atoms provide sites for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, expanding their synthetic utility.
Historical Context and Evolution of Fluorinated Nitroaromatic Chemistry
The journey of fluorinated nitroaromatic chemistry is a significant chapter within the broader history of organofluorine chemistry. Early work in the 19th and early 20th centuries focused on the fundamental challenges of introducing fluorine into organic molecules, a task fraught with difficulty due to the high reactivity of elemental fluorine. The development of milder fluorinating agents and reactions like the Balz-Schiemann reaction were crucial breakthroughs.
The strategic incorporation of nitro groups onto aromatic rings, a well-established field, gained new dimensions when combined with fluorination. Nitroaromatic compounds have long been recognized for their importance as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. beilstein-journals.org The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which in turn affects its reactivity. google.com
The convergence of these two areas—fluorine chemistry and nitroaromatic chemistry—led to the creation of a diverse palette of fluorinated nitroaromatic building blocks. These compounds became particularly valuable in the mid to late 20th century with the rise of modern medicinal and agricultural chemistry, where the unique properties imparted by fluorine (such as increased metabolic stability and binding affinity) were increasingly recognized and exploited. researchgate.netresearchgate.net
Structural Features and Their Implications for Chemical Reactivity
Key Structural Features and Their Effects:
| Functional Group | Position | Influence on Reactivity |
| Benzoyl Chloride | - | A highly reactive acylating agent, prone to nucleophilic attack at the carbonyl carbon. |
| Two Fluorine Atoms | Ortho (2,6) | These atoms exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. Their position may also introduce steric hindrance, potentially influencing the approach of nucleophiles. The ortho-difluoro substitution is known to induce non-planarity in the resulting benzamide (B126) derivatives, which can be crucial for biological activity. mdpi.com |
| Nitro Group | Meta (3) | As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. In this molecule, it further enhances the electrophilicity of the acyl chloride. |
The combination of two ortho-fluorine atoms and a meta-nitro group makes the carbonyl carbon of the benzoyl chloride exceptionally electrophilic. This heightened reactivity makes it a powerful acylating agent, capable of reacting with even weak nucleophiles under mild conditions. The steric bulk of the two ortho-fluorine atoms can also play a role in directing the conformation of the resulting amide products, a feature that is often exploited in drug design to achieve specific binding geometries with biological targets. mdpi.com
Scope and Research Trajectories of 2,6-Difluoro-3-nitrobenzoyl Chloride in Academic Inquiry
This compound is primarily utilized as a specialized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its value lies in its ability to introduce the 2,6-difluoro-3-nitrobenzamide (B2682394) moiety, a structural motif found in various biologically active compounds.
A significant area of research is the development of novel antibacterial agents. The 2,6-difluorobenzamide (B103285) scaffold is a key component in a class of compounds that inhibit the bacterial cell division protein FtsZ. mdpi.comresearchgate.netmdpi.com These inhibitors are being investigated as a new class of antibiotics to combat drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of these potential FtsZ inhibitors, where the nitro group can be subsequently reduced to an amine and further functionalized.
Furthermore, the 2,6-difluorobenzamide core is being explored in the development of kinase inhibitors for cancer therapy and other diseases. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases. The unique electronic and conformational properties conferred by the difluoro substitution pattern can lead to enhanced binding affinity and selectivity for specific kinase targets. Research in this area often involves synthesizing a range of derivatives by reacting precursors like this compound with various amine-containing heterocyclic cores to explore the structure-activity relationship (SAR). nih.gov
While direct synthesis of this compound is not extensively detailed in readily available literature, it is logically prepared from its corresponding carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid. This conversion is a standard and high-yielding chemical transformation, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orggoogle.com
Physicochemical Data for this compound:
| Property | Value |
| CAS Number | 260552-98-5 |
| Molecular Formula | C₇H₂ClF₂NO₃ |
| Molecular Weight | 221.55 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNSJGLMUMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381848 | |
| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260552-98-5 | |
| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Difluoro 3 Nitrobenzoyl Chloride
Precursor Synthesis Strategies: Focus on 2,6-Difluoro-3-nitrobenzoic Acid
The primary and most direct precursor for the synthesis of 2,6-difluoro-3-nitrobenzoyl chloride is 2,6-difluoro-3-nitrobenzoic acid. The strategic synthesis of this intermediate is fundamental to the entire process.
The principal method for synthesizing 2,6-difluoro-3-nitrobenzoic acid is the direct nitration of 2,6-difluorobenzoic acid. This electrophilic aromatic substitution reaction is typically performed using a nitrating agent in the presence of a strong acid.
A common laboratory procedure involves the use of potassium nitrate (B79036) (KNO₃) and concentrated sulfuric acid (H₂SO₄). In a representative synthesis, 2,6-difluorobenzoic acid is treated with potassium nitrate in concentrated sulfuric acid at a controlled temperature. The reaction is initiated at 0 °C and then allowed to proceed at room temperature for an extended period, often up to 24 hours, to ensure completion. chemicalbook.com The strong activating and directing effects of the fluorine atoms and the deactivating, meta-directing effect of the carboxylic acid group guide the nitro group primarily to the 3-position, between a fluorine atom and the carboxyl group.
Post-reaction workup involves quenching the reaction mixture with ice water, followed by extraction of the product into an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude product. Purification can be achieved through recrystallization, yielding 2,6-difluoro-3-nitrobenzoic acid with reported yields around 71%. chemicalbook.com
Optimization of this reaction focuses on maximizing the yield of the desired 3-nitro isomer while minimizing the formation of other isomers. Key parameters for optimization include the reaction temperature, the ratio of nitrating agent to substrate, and the reaction time. Continuous flow nitration processes, which offer superior control over reaction parameters and improved safety profiles, are also being explored to enhance selectivity and yield. researchgate.net
| Parameter | Condition | Reported Yield | Source |
| Reactants | 2,6-Difluorobenzoic Acid, Potassium Nitrate | 71% | chemicalbook.com |
| Solvent/Catalyst | Concentrated Sulfuric Acid | chemicalbook.com | |
| Temperature | 0 °C to Room Temperature | chemicalbook.com | |
| Reaction Time | 24 hours | chemicalbook.com |
While direct nitration is a common route, alternative strategies for the synthesis of functionalized benzoic acid intermediates exist. These routes may offer advantages in terms of starting material availability, cost, or regioselectivity.
One patented alternative approach begins with o-methylphenol. The process involves a selective nitration to form 2-methyl-6-nitrophenol. Subsequent steps include hydroxyl chlorination to yield 2-chloro-3-nitrotoluene, followed by a fluorination reaction to produce 2-fluoro-3-nitrotoluene. The final step is the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid. wipo.int Another method involves the nitration of o-fluorotoluene, which results in a mixture of 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene, requiring subsequent separation. google.com
Another potential pathway could involve the synthesis of 2,6-difluoronitrobenzene as a key intermediate. For instance, 2,6-difluoroaniline (B139000) can be oxidized using sodium perborate (B1237305) in acetic acid to produce 2,6-difluoronitrobenzene. chemicalbook.com This intermediate would then require the introduction of a carboxyl group at the 3-position, a step that presents significant synthetic challenges.
Conversion of Carboxylic Acids to Acyl Chlorides: Established and Emerging Protocols
The conversion of the carboxylic acid group of 2,6-difluoro-3-nitrobenzoic acid into an acyl chloride is the final step in producing the target compound. This transformation is crucial as acyl chlorides are significantly more reactive and serve as versatile intermediates for further reactions.
The most established and widely used method for converting carboxylic acids to acyl chlorides in a laboratory setting is treatment with thionyl chloride (SOCl₂). libretexts.org This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.com
The reaction involves heating the carboxylic acid, in this case, 2,6-difluoro-3-nitrobenzoic acid, with an excess of thionyl chloride. The reaction is often carried out at reflux temperatures to drive it to completion. For example, a similar compound, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride by refluxing with thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude acyl chloride. Further purification can be achieved by vacuum distillation.
Yield optimization for this process involves controlling the reaction temperature and time. The use of a solvent is sometimes employed, though solvent-free conditions can lead to higher yields and shorter reaction times in some cases. researchgate.net
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) | Reflux, often neat or in an inert solvent | SO₂(g), HCl(g) | Gaseous byproducts simplify purification |
| Phosphorus Pentachloride (PCl₅) | Solid, reaction at room temp. or with heating | POCl₃, HCl(g) | Effective but produces a liquid byproduct |
| Oxalyl Chloride ((COCl)₂) | Milder conditions, often with a catalyst | CO(g), CO₂(g), HCl(g) | Milder, more selective, but more expensive |
To improve reaction rates and yields, catalytic amounts of certain compounds are often added to the chlorination reaction. N,N-dimethylformamide (DMF) is a common and effective catalyst for reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com The catalyst works by reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org
Pyridine is another base that can be used to catalyze the formation of acyl chlorides. wikipedia.orggoogle.com It functions through a nucleophilic catalysis mechanism, forming a highly reactive acylammonium salt intermediate. wikipedia.org
Process Optimization and Scalability Considerations in Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger, more scalable process requires careful optimization of reaction conditions and process parameters. For the synthesis of this compound, key considerations include maximizing yield and purity, ensuring safety, and minimizing waste and cost.
Process optimization often involves a Design of Experiments (DoE) approach to systematically evaluate the effects of variables such as temperature, reaction time, and reagent stoichiometry. mdpi.com For exothermic reactions like nitration, ensuring efficient heat transfer is critical to prevent runaway reactions and the formation of unwanted byproducts.
For scalability, transitioning from batch processing to continuous flow chemistry offers significant advantages. Continuous stirred-tank reactors (CSTRs) or microreactors provide superior control over reaction parameters, enhance safety, and can significantly improve spacetime yield. researchgate.netmdpi.com Automation of the process, including real-time monitoring and feedback control, further improves consistency and reliability. mdpi.com
In the purification and isolation stages, methods like phase-transfer catalysis can be employed for scalable preparations. organic-chemistry.org Optimization of quenching and work-up procedures is also crucial to increase isolated yield and reduce solvent usage, thereby improving the environmental footprint of the synthesis. mdpi.com
Purification Techniques and Purity Assessment Methodologies
The isolation and purification of this compound from a crude reaction mixture are critical steps in its synthesis. The choice of purification method is largely dependent on the physical properties of the compound and the nature of the impurities present. Following purification, a rigorous assessment of its purity is conducted using various analytical techniques to ensure it meets the required specifications for its intended use.
Purification Techniques
Commonly employed techniques for the purification of this compound and analogous compounds include vacuum distillation and recrystallization.
Vacuum Distillation: This is a widely used method for purifying thermally sensitive compounds or those with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, thus preventing decomposition. For compounds with similar structures, such as p-nitrobenzoyl chloride, distillation under reduced pressure is an effective purification strategy. A patent describing the synthesis of p-nitrobenzoyl chloride details its purification by distillation of reducing pressure to achieve a high purity of 99.85%, as determined by chromatography. google.com Similarly, the purification of 2-fluoro-3-nitrotoluene, a related compound, is also achieved through efficient vacuum distillation.
Recrystallization: This technique is based on the principle of differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. For related benzoyl chlorides, solvents such as ligroin or carbon tetrachloride have been successfully used. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow the formation of pure crystals of this compound, leaving the impurities dissolved in the mother liquor.
Purity Assessment Methodologies
To ascertain the purity of the synthesized this compound, a combination of chromatographic and spectroscopic methods is typically employed. These methods provide both qualitative and quantitative information about the compound and any residual impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For purity assessment of fluorinated benzoic acids and their derivatives, a reverse-phase HPLC (RP-HPLC) method is often utilized. A typical setup would involve a C18 column with a gradient elution system. For instance, a method developed for 2,4,6-trifluorobenzoic acid used a Zorbax SB-Aq column with a mobile phase consisting of a gradient mixture of 0.1% triethylamine (B128534) solution and a mixture of acetonitrile, methanol, and water. google.com Detection is commonly performed using a UV detector at a specific wavelength. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly effective technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer. This method is particularly useful for identifying and quantifying trace impurities. A study on the analysis of crude reaction mixtures from Friedel–Crafts acylation of 2-phenylbenzofurans with 4-nitrobenzoyl chloride demonstrates the utility of GC-MS in separating and identifying regioisomers and other byproducts. researchgate.net For the analysis of this compound, a capillary column such as a DB-5ms or HP-5ms could be employed with a suitable temperature program.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The purity of this compound can be assessed by examining the NMR spectrum for the presence of signals corresponding to impurities. The integration of the signals in the ¹H NMR spectrum can be used to quantify the amount of impurities relative to the main compound, provided that the impurities have unique and well-resolved signals.
Below is a table summarizing the typical analytical methods used for purity assessment:
| Analytical Technique | Typical Parameters | Information Obtained |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient with additives; Detector: UV | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Column: Capillary (e.g., DB-5ms); Carrier Gas: Helium; Detector: Mass Spectrometer | Identification and quantification of volatile impurities, structural confirmation. |
| NMR | ¹H and ¹³C spectra in a suitable deuterated solvent (e.g., CDCl₃) | Structural confirmation, identification and quantification of impurities. |
Chemical Reactivity and Transformation Pathways of 2,6 Difluoro 3 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
2,6-Difluoro-3-nitrobenzoyl chloride, as a typical acyl chloride, undergoes nucleophilic acyl substitution reactions. wikipedia.org The core of this reaction is the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. youtube.commasterorganicchemistry.com The high reactivity of the acyl chloride functional group makes it a versatile intermediate for the synthesis of various carboxylic acid derivatives. libretexts.org
The reaction of benzoyl chlorides with carbon-nucleophiles is a fundamental method for forming carbon-carbon bonds. A prominent example of this is the Friedel-Crafts acylation, where an aromatic ring acts as the nucleophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form benzophenone (B1666685) derivatives. wikipedia.orgnumberanalytics.commasterorganicchemistry.com
However, the synthetic utility of this compound in classical Friedel-Crafts acylation is significantly limited. The aromatic ring of the benzoyl chloride is substituted with three powerful electron-withdrawing groups: two fluorine atoms and a nitro group. quora.comquora.com Strongly deactivated aromatic rings are generally unsuitable substrates for Friedel-Crafts reactions. libretexts.org The strong deactivation of the ring by the nitro group, in particular, would likely inhibit the reaction under standard Friedel-Crafts conditions.
Despite the limitations in Friedel-Crafts reactions, this compound can react with more potent carbon nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R-MgBr) can react with benzoyl chlorides. pearson.com Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol after an acidic workup. pearson.com The first equivalent displaces the chloride to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent.
Table 1: Reactivity of this compound with Carbon Nucleophiles
| Nucleophile Type | Reaction Example | Expected Product Type | Notes |
|---|---|---|---|
| Aromatic Ring | Friedel-Crafts Acylation | Benzophenone Derivative | Reaction is generally unsuccessful due to the strongly deactivated aromatic ring of the acyl chloride. libretexts.org |
| Organometallic Reagent | Grignard Reaction (e.g., with excess PhMgBr) | Tertiary Alcohol | The high reactivity of the Grignard reagent overcomes the electronic effects of the substituents on the acyl chloride. pearson.com |
The reaction of acyl chlorides with nitrogen-based nucleophiles, such as primary and secondary amines, is a highly efficient and widely used method for the formation of amides. hud.ac.uk This reaction, known as amidation, proceeds readily with this compound. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride (HCl). youtube.com Often, a base like triethylamine (B128534) or an aqueous base (in a Schotten-Baumann reaction) is added to neutralize the HCl byproduct. youtube.comhud.ac.uk
This methodology is broadly applicable, allowing for the synthesis of a wide range of N-substituted amides by varying the amine component. nih.govnih.gov
Similarly, this compound reacts with hydrazine (B178648) or its derivatives to form the corresponding hydrazides. google.comnih.gov This transformation follows the same nucleophilic acyl substitution mechanism, with the nitrogen atom of the hydrazine acting as the nucleophile. rsc.org These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. nih.govrsc.org
Table 2: Synthesis of Amides and Related Derivatives
| Nitrogen Nucleophile | Product Class | General Reaction |
|---|---|---|
| Primary/Secondary Amine (RNH₂ / R₂NH) | N-Substituted Amide | R'COCl + R₂NH → R'CONR₂ + HCl |
| Hydrazine (H₂NNH₂) | Hydrazide | R'COCl + H₂NNH₂ → R'CONHNH₂ + HCl |
| Substituted Hydrazine (RNHNH₂) | N-Substituted Hydrazide | R'COCl + RNHNH₂ → R'CONRNH₂ + HCl |
Influence of Fluoro and Nitro Substituents on Reaction Mechanisms
The substituents on the benzene (B151609) ring of this compound exert profound electronic and steric effects that modulate the reactivity of the acyl chloride group.
The fluorine atoms significantly influence the reactivity of the molecule primarily through a strong electron-withdrawing inductive effect (-I). nih.gov Due to its high electronegativity, fluorine pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. stackexchange.com This inductive withdrawal increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles. While fluorine also possesses a positive mesomeric (+M or resonance) effect, its inductive effect is generally considered dominant in influencing the reactivity of an attached acyl group. nih.gov This enhanced electrophilicity generally accelerates the rate of nucleophilic acyl substitution reactions.
In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine is known to stabilize the negatively charged Meisenheimer complex intermediate, which lowers the activation energy of the rate-determining addition step. stackexchange.com A similar principle applies to the transition state of nucleophilic acyl substitution, where the electron-withdrawing fluorine atoms help to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate.
This compound possesses substituents at both positions ortho to the acyl chloride group (a fluorine atom at C2 and the nitro group at C6 relative to the C-NO₂ bond, though the primary ortho interactions with the COCl group are from the F at C2 and the H at C5 is not a substituent). The presence of groups in the ortho position can physically impede the approach of a nucleophile to the carbonyl carbon, an effect known as steric hindrance. nih.govlibretexts.org
The nitro group, being relatively bulky, can create significant steric hindrance. nih.gov This steric congestion can slow the rate of reaction, particularly with large or bulky nucleophiles. This phenomenon, often termed the "ortho effect," can cause ortho-substituted benzoyl chlorides to be less reactive than their corresponding para-isomers, where the substituent is remote from the reaction center. nih.govwikipedia.org For example, the solvolysis of o-nitrobenzoyl chloride is considerably slower than that of p-nitrobenzoyl chloride in many solvents, an observation attributed to the steric hindrance from the ortho-nitro group impeding the approach of the solvent nucleophile. nih.govnih.gov In this compound, the ortho-fluorine atom also contributes to this steric environment, potentially further influencing reaction rates. This steric crowding can force the acyl chloride group to twist out of the plane of the benzene ring, which can inhibit resonance interactions between the carbonyl group and the ring. wikipedia.orgstackexchange.com
Solvolytic Reaction Mechanisms of Substituted Benzoyl Chlorides
Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The solvolysis of substituted benzoyl chlorides can proceed through two primary mechanistic pathways: a dissociative (SN1-like) mechanism or an associative (SN2-like) mechanism. acs.orgnih.gov
Dissociative Mechanism: This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form a planar acylium ion intermediate (R-C≡O⁺), which is then rapidly captured by the solvent nucleophile. This mechanism is favored by electron-donating substituents, which stabilize the positive charge of the acylium ion, and by solvents with high ionizing power.
Associative Mechanism: This pathway involves the direct attack of the solvent nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride ion. This mechanism is favored by strong electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon, and by solvents with high nucleophilicity. nih.govacs.org
For this compound, the presence of three potent electron-withdrawing groups (two F, one NO₂) strongly disfavors the formation of a positive acylium ion. Therefore, its solvolysis is expected to proceed predominantly through an associative mechanism. nih.govacs.org However, the rate of this associative reaction will be moderated by the steric hindrance presented by the ortho-substituents, which can impede the approach of the solvent molecule. nih.govnih.gov Studies on o-nitrobenzoyl chloride have shown that steric hindrance reduces the rate of nucleophilic solvent assistance. nih.gov Consequently, the solvolysis of this compound is likely to be slower than that of its less sterically hindered isomers, such as 4-fluoro-3-nitrobenzoyl chloride.
Cationic Pathways and Acylium Ion Intermediates in Weakly Nucleophilic Media
In weakly nucleophilic and highly ionizing solvents, such as hexafluoroisopropanol (HFIP), the solvolysis of benzoyl chlorides can proceed through a cationic pathway involving the formation of an acylium ion (ArCO⁺) as a key intermediate. This pathway is favored under conditions that destabilize the direct addition of a nucleophile to the carbonyl group and stabilize the formation of a carbocation.
For benzoyl chlorides, the tendency to form an acylium ion is influenced by both the electronic nature of the substituents on the aromatic ring and steric hindrance around the carbonyl group. Electron-donating groups can stabilize the positive charge on the acylium ion, thus favoring this SN1-like mechanism. Conversely, electron-withdrawing groups, such as the nitro group present in this compound, are expected to destabilize the acylium ion, making this pathway less favorable compared to benzoyl chloride itself.
However, the presence of two ortho-substituents, in this case, fluorine atoms, can introduce significant steric hindrance to the approach of a nucleophile to the carbonyl carbon. This steric impediment can slow down the rate of a direct bimolecular (SN2-like) attack, thereby making the unimolecular dissociation to an acylium ion a more competitive pathway, even with the presence of a deactivating nitro group. Studies on 2,6-disubstituted benzoyl chlorides have shown that steric hindrance can indeed promote the formation of cationic intermediates.
In the case of this compound, the strong electron-withdrawing nature of the fluorine and nitro groups would significantly destabilize the corresponding acylium ion. Therefore, a fully dissociated "free" acylium ion is unlikely to be a major intermediate. It is more probable that if a cationic pathway is operative, it would involve a solvent-separated ion pair, where the acylium cation and the chloride anion remain in close proximity, stabilized by the surrounding solvent molecules.
Addition-Elimination Pathways and Solvent Nucleophilic Assistance
The more common pathway for the solvolysis of benzoyl chlorides, particularly in more nucleophilic solvents, is the addition-elimination mechanism. This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product.
The rate of this bimolecular process is sensitive to the nucleophilicity of the solvent. Solvents with higher nucleophilicity will accelerate the reaction by more effectively participating in the formation of the tetrahedral intermediate. For this compound, the strong inductive and resonance electron-withdrawing effects of the fluorine and nitro substituents make the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack. This electronic effect would favor the addition-elimination pathway.
Correlation Analysis of Solvent Effects on Reaction Kinetics (e.g., Grunwald-Winstein Equation)
The Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the solvolysis rates of a substrate in different solvent systems and to elucidate reaction mechanisms. wikipedia.org The extended form of the equation is given by:
log(k/k₀) = lN + mY
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the solvolysis rate to the solvent nucleophilicity, N.
m is the sensitivity of the solvolysis rate to the solvent ionizing power, Y.
The values of l and m provide insight into the nature of the transition state. A high m value (close to 1.0) and a low l value are characteristic of an SN1-type mechanism involving a charge-separated transition state leading to a cationic intermediate. Conversely, a high l value and a moderate m value are indicative of a bimolecular mechanism (SN2 or addition-elimination) where the solvent acts as a nucleophile in the rate-determining step.
While no specific Grunwald-Winstein analysis for this compound has been reported, data from related compounds can provide an estimation of its expected behavior. For example, the solvolysis of p-nitrobenzoyl chloride is characterized by a high sensitivity to solvent nucleophilicity and a low sensitivity to solvent ionizing power, consistent with an addition-elimination mechanism. In contrast, sterically hindered benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, show a greater dependence on the solvent's ionizing power, suggesting a shift towards a more cationic mechanism.
For this compound, a correlation analysis would likely reveal intermediate behavior. The strong electron-withdrawing groups would favor a mechanism with significant nucleophilic participation (high l value), while the steric hindrance from the ortho-fluorines might lead to a slightly increased sensitivity to solvent ionizing power (moderate m value) compared to unhindered, deactivated benzoyl chlorides. A hypothetical Grunwald-Winstein plot for this compound would be expected to show a dispersion for different solvent series, indicating the operation of competing or mixed reaction pathways depending on the specific solvent properties.
To illustrate the expected trends, a hypothetical data table is presented below, showing plausible relative rate constants and the expected impact of solvent parameters on the solvolysis of this compound, based on the behavior of analogous compounds.
Hypothetical Solvolysis Data for this compound at 25°C
| Solvent | N | Y | k_rel (Hypothetical) |
|---|---|---|---|
| 100% Ethanol | 0.37 | -2.52 | 1.0 |
| 80% Ethanol | 0.00 | 0.00 | 2.5 |
| 50% Ethanol | -0.40 | 1.95 | 8.0 |
| 100% Methanol | 0.17 | -1.17 | 1.5 |
| 90% Acetone | -0.37 | 0.70 | 3.0 |
| Acetic Acid | -2.34 | -1.68 | 0.5 |
| Formic Acid | -2.98 | 2.97 | 5.0 |
Application As a Versatile Synthetic Intermediate in Advanced Research
Synthesis of Complex Heterocyclic Systems
The reactivity of 2,6-Difluoro-3-nitrobenzoyl chloride makes it an ideal precursor for the assembly of complex heterocyclic frameworks, most notably those containing sulfur and nitrogen. Its conversion to an isothiocyanate intermediate is a key transformation that opens pathways to a variety of fused ring systems.
A primary application of this compound is its conversion into 2,6-Difluoro-3-nitrobenzoyl isothiocyanate. This derivatization is typically achieved through a straightforward reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or sodium thiocyanate. In this reaction, the thiocyanate ion acts as a nucleophile, displacing the chloride from the acyl chloride to form a reactive acyl isothiocyanate intermediate. This intermediate is often not isolated but generated in situ for immediate use in subsequent reactions due to its high reactivity. This transformation is a crucial first step in the synthesis of several important heterocyclic compounds. researchgate.net
Reaction Scheme: Formation of Benzoyl Isothiocyanate
| Reactant 1 | Reactant 2 | Product | Description |
|---|
The in situ generated 2,6-Difluoro-3-nitrobenzoyl isothiocyanate is a powerful electrophile used in cyclocondensation reactions to form 1,3-Benzothiazin-4-ones. These heterocyclic structures are of significant interest in medicinal chemistry. The reaction sequence involves the initial formation of the isothiocyanate, which then reacts with a suitable nucleophile. The intramolecular cyclization that follows leads to the stable, fused 1,3-benzothiazin-4-one ring system. The fluorine atom at the 2-position of the original benzoyl chloride is displaced during this cyclization, a process facilitated by the electron-withdrawing nature of the adjacent nitro group. This synthetic route is fundamental to producing a class of potent antitubercular agents known as benzothiazinones (BTZs). researchgate.net
Formation of High-Value Organic Architectures
Beyond the synthesis of BTZs, this compound is instrumental in multi-step sequences for assembling complex molecules with significant biological activity.
While this compound is a versatile reagent, its specific application in the direct synthesis of imidazolidinone frameworks is not extensively documented in publicly available scientific literature. The synthesis of imidazolidinones typically involves the reaction of diamines with carbonyl sources, but the use of this particular substituted benzoyl chloride for constructing this specific heterocyclic core has not been a primary focus of reported research.
A prominent example of the compound's role in complex molecule assembly is the synthesis of Macozinone (PBTZ169). newtbdrugs.orgnewtbdrugs.org Macozinone is a next-generation benzothiazinone and a promising clinical candidate for the treatment of tuberculosis. newtbdrugs.orgnewtbdrugs.org The synthesis of this complex pharmaceutical agent relies on a multi-step pathway where the structural core is derived from a substituted benzoyl chloride precursor.
Key Data on Macozinone (PBTZ169)
| Attribute | Detail | Reference |
|---|---|---|
| IUPAC Name | 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | nih.gov |
| Mechanism of Action | Covalently inhibits the DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis. | newtbdrugs.orgnewtbdrugs.org |
| Significance | A potent drug candidate against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. | newtbdrugs.orgresearchgate.net |
| Synthetic Precursor | The benzothiazinone core is constructed using a substituted benzoyl isothiocyanate derived from the corresponding benzoyl chloride. | researchgate.net |
Development of Research Probes and Tool Compounds
The application of this compound in the specific development of chemical probes or tool compounds for biological research is not well-established in the reviewed literature. While its derivatives, such as the benzothiazinones, are subjects of intense biological study, the parent compound itself has not been prominently featured as a platform for creating molecular probes, such as those used for photoaffinity labeling or as activity-based probes. The research focus has remained primarily on its utility as a synthetic intermediate for constructing potential therapeutic agents.
Utility in Inhibitor Synthesis and Mechanistic Probes (e.g., GCN2 activity)
One of the most significant applications of this compound is in the synthesis of biologically active molecules, including enzyme inhibitors. The 2,6-difluorobenzamide (B103285) scaffold, which can be readily prepared from this compound, is a key structural motif in a number of potent and selective inhibitors of various enzymes.
The synthesis of such inhibitors typically begins with the acylation of a suitable amine with this compound to form a 2,6-difluoro-3-nitrobenzamide (B2682394) derivative. This reaction is a standard amide bond formation, where the highly reactive acyl chloride readily couples with the primary or secondary amine. researchgate.netchemrxiv.orgnih.gov
Following the formation of the amide, the nitro group is typically reduced to an amine. This transformation is a critical step, as the resulting 3-amino-2,6-difluorobenzamide is a key intermediate for further elaboration. The reduction of the nitro group can be achieved using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.
This 3-amino-2,6-difluorobenzamide intermediate is a versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinazolinones, which are known to exhibit a broad range of biological activities. For example, the intramolecular cyclization of an appropriately substituted 3-amino-2,6-difluorobenzamide can lead to the formation of a quinazolinone ring system.
GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation and is a target for the development of therapeutics for cancer and other diseases. researchgate.net The 2,6-difluorobenzamide scaffold has been identified as a key component of inhibitors for other enzymes as well, such as FtsZ, a protein involved in bacterial cell division. nih.gov This further underscores the importance of this compound as a starting material for the synthesis of a diverse range of enzyme inhibitors.
The ability to introduce the 2,6-difluorophenyl group into a molecule allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to the target protein, and increase cell permeability. These properties are highly desirable in the development of new drugs and molecular probes to study enzyme mechanisms.
Precursors for Advanced Fluorinated Building Blocks
Beyond its use in the direct synthesis of biologically active molecules, this compound also serves as a precursor for the creation of more complex, advanced fluorinated building blocks. These building blocks can then be used in a modular fashion to construct a wide variety of fluorinated compounds for various applications.
One important class of advanced building blocks that can be synthesized from this compound are fluorinated quinazolinones. As mentioned previously, the 3-amino-2,6-difluorobenzamide intermediate can be cyclized to form a quinazolinone ring. By varying the substituents on the amine used in the initial acylation step, a library of diversely functionalized fluorinated quinazolinones can be generated.
The general synthetic route involves the initial reaction of this compound with an amine, followed by reduction of the nitro group, and subsequent cyclization to form the quinazolinone ring. The cyclization step can often be achieved by reacting the 3-amino-2,6-difluorobenzamide intermediate with a suitable one-carbon synthon, such as an orthoester or an aldehyde, under acidic or basic conditions.
These fluorinated quinazolinone building blocks are valuable in their own right for several reasons:
Structural Complexity: They provide a rigid, bicyclic scaffold that can be further functionalized at multiple positions.
Biological Relevance: The quinazolinone core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov
Modulation of Properties: The presence of the fluorine atoms on the quinazolinone ring can be used to modulate the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.
For example, a 2,6-difluorinated quinazolinone building block could be further elaborated through cross-coupling reactions or nucleophilic aromatic substitution to introduce additional complexity and functionality. These advanced building blocks can then be used in the synthesis of new materials with tailored properties or in the development of novel therapeutic agents.
The versatility of this compound as a precursor for these advanced building blocks stems from the sequential reactivity of the acyl chloride and the nitro group, allowing for a stepwise construction of molecular complexity. This controlled approach is highly valued in modern organic synthesis.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the electronic characteristics and predicting the reactivity of 2,6-difluoro-3-nitrobenzoyl chloride. These methods model the molecule at the subatomic level to provide insights into its behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of this compound would involve optimizing its molecular geometry to find the most stable, lowest-energy conformation (the ground state).
From this optimized structure, a wealth of information can be derived. Key ground state properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT calculations yield the molecular orbitals and their corresponding energy levels. The distribution and energies of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's electronic behavior and reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Parameter | Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
This table is illustrative. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of these frontier orbitals in this compound would offer significant predictive power.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A low-lying LUMO, expected for this molecule due to the electron-withdrawing effects of the nitro group, fluoro groups, and acyl chloride, would suggest a high susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes on the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals).
Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (O) of C=O | π* (C-Ar) | Calculated Value |
| LP (F) | σ* (C-C) | Calculated Value |
This table represents potential interactions. The specific orbitals and interaction energies would be determined by an actual NBO calculation.
Mechanistic Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.
To understand how this compound participates in a chemical reaction, for example, a nucleophilic acyl substitution, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. By mapping the potential energy surface, computational analysis can confirm that the located transition state correctly connects the reactants and products. This type of analysis can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound.
A key validation of computational models is the comparison of theoretical results with experimental data. While no specific kinetic data for reactions of this compound were found, a typical approach would involve calculating the theoretical reaction rate constants from the activation energies obtained through transition state analysis, often using Transition State Theory (TST).
These calculated rate constants can then be compared with experimentally measured rates for the same reaction under the same conditions (temperature, solvent). A strong correlation between the theoretical and experimental kinetic data would lend significant confidence to the proposed mechanism and the computational model's accuracy. Discrepancies, on the other hand, can guide further refinement of the theoretical model or suggest alternative mechanistic pathways. This iterative process of theoretical prediction and experimental validation is central to modern chemical research.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to investigate the dynamic behavior of molecules, offering insights into their stability, reactivity, and interactions. For a molecule such as this compound, understanding its conformational preferences and how it behaves in a reaction environment is crucial for predicting its chemical properties and designing synthetic routes. This section delves into the theoretical approaches used to study these aspects.
Potential Energy Surface Scans for Stable Conformations
The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different potential energy. A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By scanning the PES, chemists can identify the most stable conformations, which correspond to energy minima on the surface.
A common technique for exploring the conformational space of a molecule is a relaxed potential energy surface scan. uni-muenchen.deq-chem.com This involves systematically changing a specific geometric parameter, such as a dihedral angle, in discrete steps, while allowing all other geometric parameters to relax to their lowest energy arrangement at each step. uni-muenchen.deq-chem.com For this compound, a key dihedral angle to investigate would be the one defined by the atoms of the benzoyl chloride group and the aromatic ring. This would reveal the rotational barrier of the acyl chloride group relative to the plane of the benzene (B151609) ring.
In a related molecule, 2,6-difluoro-3-methoxybenzamide, conformational analysis revealed that the presence of the two fluorine atoms adjacent to the amide group leads to a non-planar ground state conformation. mdpi.com The dihedral angle between the carboxamide group and the aromatic ring was found to be -27°, indicating that steric hindrance from the ortho-fluorine atoms forces the amide group out of the plane of the ring. mdpi.com A similar effect would be anticipated for this compound, where the bulky chlorine atom and the ortho-fluorine atoms would likely favor a non-planar arrangement of the benzoyl chloride group.
A hypothetical potential energy surface scan for this compound, focusing on the rotation of the C-C(O)Cl bond, would likely show two energy minima corresponding to the non-planar conformations and energy maxima for the planar conformations where the carbonyl group is eclipsed with the fluorine atoms. The energy difference between these conformers would provide insight into the flexibility of the molecule and the relative populations of each conformer at a given temperature.
Table 1: Hypothetical Torsional Scan Data for this compound This table is illustrative and based on general principles of conformational analysis, as specific experimental or computational data for this molecule was not found in the provided search results.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.0 |
| 30 | 2.5 |
| 60 | 1.0 |
| 90 | 0.0 |
| 120 | 1.0 |
| 150 | 2.5 |
| 180 | 5.0 |
Data is hypothetical and for illustrative purposes only.
Simulation of Intermolecular Interactions in Reaction Environments
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a dynamic picture of intermolecular interactions in various environments, such as in a solvent or in the presence of other reactants. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.
For this compound, MD simulations could be employed to understand how it interacts with solvent molecules and other reactants in a reaction mixture. For instance, in a Friedel-Crafts acylation reaction, MD simulations could model the interactions between the acyl chloride, the Lewis acid catalyst, and the aromatic substrate. researchgate.net These simulations can reveal details about the formation of the reactive acylium ion and its subsequent interaction with the substrate, providing insights into the reaction mechanism and stereoselectivity.
The simulations would typically model the system in a periodic box filled with solvent molecules to mimic bulk conditions. The forces between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By integrating the equations of motion, the trajectory of each atom can be followed over time, providing a detailed view of the molecular motions and interactions.
Key insights that could be gained from MD simulations of this compound in a reaction environment include:
Solvation Shell Structure: Understanding how solvent molecules arrange themselves around the acyl chloride group and the nitro and fluoro substituents.
Reactant Association: Observing the process by which the acyl chloride and other reactants come together to form a pre-reaction complex.
Conformational Dynamics in Solution: Investigating how the conformational preferences of the molecule are influenced by the surrounding solvent.
Diffusion and Transport Properties: Calculating the diffusion coefficient of the molecule in a given solvent, which is important for understanding reaction kinetics.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,6-difluoro-3-nitrobenzoyl chloride, offering insights into its atomic connectivity and electronic environment.
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-9.0 ppm). oregonstate.edulibretexts.org These signals correspond to the two aromatic protons. Due to the electron-withdrawing effects of the nitro, fluoro, and benzoyl chloride groups, these protons would be shifted downfield. libretexts.orgucl.ac.uk The proton at the C4 position would likely appear as a triplet of doublets, and the proton at the C5 position as a triplet of doublets, due to coupling with the adjacent fluorine atoms and the other aromatic proton.
¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of 165-185 ppm. chemicalbook.com The aromatic carbons would resonate between 110-170 ppm, with the carbons directly attached to the electronegative fluorine and nitro groups showing characteristic shifts and coupling with fluorine. wisc.edu
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides distinct signals for the two fluorine atoms, which are chemically non-equivalent. wikipedia.org Their chemical shifts, typically in a range of -100 to -150 ppm relative to CFCl₃, are highly sensitive to the electronic environment, confirming their positions on the aromatic ring. alfa-chemistry.comucsb.edu The coupling patterns between the fluorine atoms and with the adjacent aromatic protons would further corroborate the substitution pattern.
Table 6.1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| H-4 | ~8.2 - 8.5 | td | J(H-F) ≈ 7-9, J(H-H) ≈ 8-9 |
| H-5 | ~7.5 - 7.8 | td | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| ¹³C NMR | |||
| C=O | ~165 - 170 | t | J(C-F) ≈ 3-5 |
| C-1 | ~130 - 135 | d | J(C-F) ≈ 5-10 |
| C-2 | ~158 - 162 | dd | J(C-F) ≈ 250-260 |
| C-3 | ~140 - 145 | d | J(C-F) ≈ 15-20 |
| C-4 | ~130 - 133 | s | |
| C-5 | ~120 - 125 | d | J(C-F) ≈ 20-25 |
| C-6 | ~155 - 160 | dd | J(C-F) ≈ 250-260 |
| ¹⁹F NMR | |||
| F-2 | ~(-110) - (-115) | d | J(F-F) ≈ 15-20 |
| F-6 | ~(-115) - (-120) | d | J(F-F) ≈ 15-20 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs and are subject to variation based on solvent and experimental conditions.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. The monoisotopic mass of the molecule (C₇H₂ClF₂NO₃) is calculated to be 220.9691 g/mol . HRMS can measure this mass with high accuracy, typically to within a few parts per million, which provides strong evidence for the molecular formula.
When coupled with liquid chromatography (LC-MS), this technique can also be used to analyze the compound in complex mixtures. nih.gov The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom followed by the loss of carbon monoxide. libretexts.orgchegg.com For this specific molecule, characteristic fragments would confirm the presence of the difluoro-nitrophenyl backbone.
Table 6.2: Expected HRMS Fragmentation Data for this compound
| m/z (Calculated) | Ion Formula | Description |
| 220.9691 | [C₇H₂ClF₂NO₃]⁺ | Molecular Ion [M]⁺ |
| 185.9742 | [C₇H₂F₂NO₃]⁺ | Loss of Cl |
| 157.9793 | [C₆H₂F₂NO₂]⁺ | Loss of Cl and CO |
| 141.9843 | [C₆H₂F₂O]⁺ | Loss of Cl, CO, and NO |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group of the acyl chloride, which is expected at a high wavenumber, typically between 1775 and 1815 cm⁻¹. libretexts.orguobabylon.edu.iqoregonstate.edu The aromatic nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comresearchgate.net The carbon-fluorine (C-F) bonds will also show strong stretching absorptions, typically in the 1100-1400 cm⁻¹ region. orgchemboulder.com
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric NO₂ stretch and aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in a comprehensive structural analysis.
Table 6.3: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1775 - 1815 | Strong |
| NO₂ (Aromatic) | Asymmetric Stretch | 1550 - 1475 | Strong |
| NO₂ (Aromatic) | Symmetric Stretch | 1360 - 1290 | Strong |
| C-F (Aromatic) | Stretch | 1100 - 1400 | Strong |
| C-Cl | Stretch | 850 - 550 | Medium-Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Variable |
Chromatographic Separations and Purity Assessment in Research Contexts
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.
HPLC and UPLC are powerful techniques for the analysis of organic compounds. creative-proteomics.comnih.govbme.hu However, the high reactivity of acyl chlorides, particularly their sensitivity to hydrolysis, presents a challenge for standard reversed-phase HPLC methods that use aqueous mobile phases. americanpharmaceuticalreview.comechemi.com
To overcome this, two main strategies are employed:
Normal-Phase Chromatography: Using non-aqueous mobile phases (e.g., hexane/ethyl acetate), normal-phase HPLC can be used for the direct analysis of the acyl chloride without degradation. americanpharmaceuticalreview.com
Derivatization: The acyl chloride can be intentionally reacted with a suitable agent (e.g., an alcohol or an amine) to form a stable ester or amide. nih.govresearchgate.netgoogle.com This stable derivative can then be easily analyzed by conventional reversed-phase HPLC or UPLC. UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. ijpcbs.com
Gas chromatography is a standard technique for analyzing volatile and thermally stable compounds. While the direct analysis of a reactive compound like this compound by GC can be challenging due to potential degradation in the hot injector port, it is an excellent method for assessing purity by detecting volatile byproducts from its synthesis. epa.gov Such impurities could include residual solvents or precursors.
For the analysis of the acyl chloride itself, derivatization to a more stable, volatile derivative can be performed prior to GC analysis. nih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of any impurities present. mdpi.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives
A pertinent example is the crystal structure of 2,6-difluorobenzoic acid. The study of this molecule reveals how the interplay of substituent effects and hydrogen bonding dictates the crystal packing. Derivatives of this compound, such as amides or esters, would be expected to exhibit their own unique, yet related, structural characteristics.
Detailed Research Findings from a Related Structure: 2,6-Difluorobenzoic Acid
The crystal structure of 2,6-difluorobenzoic acid was determined to understand the influence of the fluorine substituents on the molecular conformation and the supramolecular assembly. The analysis revealed that the molecule is not perfectly planar, with a notable dihedral angle between the benzene (B151609) ring and the carboxylate group.
In the solid state, molecules of 2,6-difluorobenzoic acid form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid functionalities. These dimers are further interconnected into a two-dimensional network by weaker C—H···F hydrogen bonds. This hierarchical packing illustrates the importance of both strong and weak intermolecular forces in defining the crystal architecture.
Below are the crystallographic data for 2,6-difluorobenzoic acid, which serve as a valuable reference for the potential solid-state structures of this compound derivatives.
Interactive Crystal Data for 2,6-Difluorobenzoic Acid
| Parameter | Value |
| Empirical Formula | C₇H₄F₂O₂ |
| Formula Weight | 158.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.6517 (4) |
| b (Å) | 14.1214 (15) |
| c (Å) | 12.2850 (13) |
| α (°) | 90 |
| β (°) | 95.651 (3) |
| γ (°) | 90 |
| Volume (ų) | 630.42 (12) |
| Z | 4 |
Interactive Atomic Coordinates for Non-Hydrogen Atoms of 2,6-Difluorobenzoic Acid
| Atom | x | y | z |
| F1 | 0.0518 (6) | 0.0183 (4) | 0.0219 (4) |
| F2 | 0.0459 (6) | 0.0169 (4) | 0.0210 (4) |
| O2 | 0.0340 (6) | 0.0238 (5) | 0.0135 (4) |
| O3 | 0.0269 (5) | 0.0179 (4) | 0.0216 (4) |
| C1 | 0.0189 (3) | 0.18732 (8) | 0.22230 (9) |
| C2 | 0.0076 (3) | 0.10182 (8) | 0.16911 (9) |
| C3 | -0.1601 (3) | 0.09841 (8) | 0.07684 (10) |
| C4 | -0.2173 (3) | 0.17937 (9) | 0.03816 (10) |
| C5 | -0.1064 (3) | 0.26464 (9) | 0.09062 (10) |
| C6 | 0.0610 (3) | 0.26848 (8) | 0.18296 (10) |
| C7 | 0.2939 (3) | 0.06665 (8) | 0.37288 (9) |
The structural data for 2,6-difluorobenzoic acid provides a solid foundation for predicting and understanding the crystallographic features of derivatives of this compound. The presence of the additional nitro group and the conversion of the benzoyl chloride to other functionalities would introduce new electronic and steric factors, leading to different but analyzable crystal packing arrangements.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and subsequent chemical transformations of 2,6-Difluoro-3-nitrobenzoyl chloride can be significantly advanced through the exploration of innovative catalytic systems. Future research in this area is likely to focus on enhancing efficiency, selectivity, and sustainability.
One promising avenue is the application of phase-transfer catalysis (PTC) for the synthesis of fluorinated m-nitrobenzoyl chlorides. google.com This methodology can facilitate reactions between reactants in different phases, often leading to higher yields and milder reaction conditions. google.com Research could focus on optimizing PTC conditions for the synthesis of this compound itself, potentially leading to more economical and scalable production processes. google.com The use of various phase-transfer catalysts, such as quaternary ammonium (B1175870) salts and crown ethers, could be systematically investigated. google.com
Furthermore, the development of organocatalysis for both the synthesis and transformation of this compound presents a compelling research direction. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysis, often with high levels of stereoselectivity. researchgate.net Future studies could explore the use of chiral organocatalysts to mediate reactions involving this compound, opening up new pathways to valuable chiral molecules.
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalytic System | Potential Advantages for this compound | Research Focus |
| Phase-Transfer Catalysis | Milder reaction conditions, increased yields, scalability. google.com | Optimization of catalyst, solvent, and reaction parameters for synthesis. google.com |
| Organocatalysis | Metal-free reactions, high stereoselectivity, sustainability. researchgate.net | Development of novel organocatalysts for asymmetric transformations. researchgate.net |
Development of Asymmetric Synthetic Routes Utilizing this compound
The development of asymmetric synthetic routes is a cornerstone of modern pharmaceutical and materials science research. This compound can serve as a valuable building block in this context.
A key area of future research will be the use of chiral auxiliaries . These are stereogenic groups that can be temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.org By reacting this compound with a chiral alcohol or amine, a chiral ester or amide can be formed. This new molecule, with the chiral auxiliary attached, can then undergo further reactions with high diastereoselectivity. researchgate.net Subsequent removal of the auxiliary would yield an enantiomerically enriched product. The rigidity and defined stereochemistry of auxiliaries like oxazolidinones and camphorsultams could be exploited to control the facial selectivity of reactions at or near the benzoyl group. wikipedia.org
Another significant research direction is the application of enantioselective catalysis . This approach utilizes a chiral catalyst to directly transform a prochiral substrate into a chiral product. researchgate.net For instance, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the reaction of this compound with a nucleophile, leading to the formation of a new stereocenter with high enantiomeric excess. researchgate.net Research in this area would involve the screening of various chiral catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol.
| Asymmetric Strategy | Application with this compound | Desired Outcome |
| Chiral Auxiliaries | Reaction with chiral alcohols or amines to form chiral esters or amides. wikipedia.org | Diastereoselective transformations followed by auxiliary removal to yield enantiopure products. |
| Enantioselective Catalysis | Catalytic reaction with nucleophiles in the presence of a chiral catalyst. researchgate.net | Direct formation of enantiomerically enriched products containing the 2,6-difluoro-3-nitrobenzoyl moiety. researchgate.net |
Integration into Photochemical Reaction Design for Advanced Materials
The unique electronic properties of this compound, arising from the presence of both nitro and fluoro substituents, make it an intriguing candidate for photochemical applications.
The nitroaromatic group is known to be photoactive and can undergo a variety of photochemical transformations. bris.ac.uk This opens up possibilities for using this compound as a phototrigger or as a component in the design of photoresponsive materials. For instance, the nitro group can be photochemically reduced, leading to changes in the electronic and structural properties of the molecule. This could be harnessed in the development of light-sensitive polymers or surfaces.
Furthermore, the fluorine atoms can influence the photophysical properties of the molecule, such as its absorption and emission characteristics. The high electronegativity of fluorine can also impact the reactivity of the excited state. Research in this area could explore the use of this compound in photopolymerization processes or in the synthesis of novel fluorescent materials . researchgate.net The interaction of the excited state of this molecule with other molecules could lead to the formation of new chemical bonds and the generation of complex macromolecular architectures. The fluorescence quenching properties of nitroaromatic compounds could also be explored in the context of developing chemical sensors. mdpi.com
Computational Design and Prediction of New Derivatives with Tunable Reactivity
Computational chemistry offers powerful tools for the design and prediction of the properties of new molecules. In the context of this compound, computational methods can be employed to guide future synthetic efforts.
Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of this compound and its derivatives. researchgate.net By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for nucleophilic or electrophilic attack. rsc.org This information is invaluable for designing new reactions and understanding the reactivity of the molecule.
Furthermore, computational modeling can be used to design new derivatives of this compound with tunable reactivity . By systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the electronic properties and, consequently, the reactivity of the acyl chloride group. For example, the introduction of electron-donating or electron-withdrawing groups at other positions on the ring could be explored computationally to predict their impact on reaction rates and selectivity. This predictive approach can significantly accelerate the discovery of new reagents with tailored properties for specific synthetic applications.
| Computational Method | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. researchgate.netrsc.org | Prediction of reactive sites and understanding of reaction mechanisms. researchgate.netrsc.org |
| Predictive Modeling | In silico design of new derivatives with varying substituents. | Rational design of reagents with tailored reactivity for specific synthetic transformations. |
Q & A
Basic Questions
Q. What are the optimal methods for synthesizing 2,6-Difluoro-3-nitrobenzoyl chloride in laboratory settings?
- Methodological Answer : The synthesis typically involves the reaction of 2,6-difluoro-3-nitrobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its gaseous byproducts (SO₂, HCl), which simplify purification. A reflux setup under anhydrous conditions (e.g., dry toluene) is recommended. Reaction progress can be monitored via TLC or FT-IR to track the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer : After synthesis, fractional distillation under reduced pressure (to prevent thermal decomposition) is effective due to the compound’s volatility. Recrystallization from non-polar solvents (e.g., hexane) may also be employed. Purity assessment should include GC-MS to detect residual solvents or unreacted starting materials. For hygroscopic samples, anhydrous storage under inert gas (N₂/Ar) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal spectroscopic analysis is essential:
- ¹H/¹⁹F NMR : Identify fluorine coupling patterns (e.g., para/ortho substituent effects) and nitro group deshielding.
- FT-IR : Confirm acyl chloride C=O stretch (~1770–1810 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹).
- Mass Spectrometry (EI) : Compare fragmentation patterns with NIST reference data (e.g., molecular ion [M]⁺ and characteristic Cl/F loss peaks) .
Advanced Questions
Q. How do the electronic effects of fluorine and nitro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group at C3 enhances electrophilicity at the carbonyl carbon, while the fluorine atoms at C2/C6 exert both inductive (-I) and mesomeric (-M) effects, further polarizing the C=O bond. Steric hindrance from the nitro group may slow bulkier nucleophiles (e.g., tert-butanol). Kinetic studies using varying nucleophiles (e.g., amines vs. alcohols) and DFT calculations (e.g., Fukui indices) can quantify these effects .
Q. What strategies are effective in resolving contradictions in reported spectral data for halogenated nitrobenzoyl chlorides?
- Methodological Answer : Cross-validate spectral data using:
- High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl/Br ambiguity).
- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) as demonstrated in thiourea derivatives of similar compounds .
- Reference databases : Prioritize NIST or EPA-IR spectra for authoritative comparisons, noting solvent and instrumentation differences .
Q. What experimental approaches can elucidate the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds.
- DSC (Differential Scanning Calorimetry) : Detect exothermic/endothermic events (e.g., decomposition, phase changes).
- GC-MS post-decomposition : Identify volatile byproducts (e.g., CO₂, HCl, fluorinated aromatics). Conduct kinetic studies in solvents of varying polarity to assess hydrolytic stability .
Q. How can computational chemistry be applied to predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electrophilic regions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar aprotic solvents).
- Transition State Analysis : Compare activation energies for competing pathways (e.g., nucleophilic attack at carbonyl vs. aromatic electrophilic substitution) .
Safety and Handling
Q. What safety considerations are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Controlled Environment : Use fume hoods and inert-atmosphere gloveboxes to mitigate exposure to corrosive HCl fumes during synthesis.
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles are mandatory.
- Spill Management : Neutralize spills with sodium bicarbonate or specialized adsorbents (e.g., ChemSorb).
- Storage : Store in amber glass under inert gas at -20°C to prevent hydrolysis or photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
